

Diethyl Tartrate: A Chiral Catalyst for Asymmetric Synthesis

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Compound of Interest		
Compound Name:	Diethyl tartrate	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethyl tartrate (DET) is a diester of tartaric acid that has become an indispensable tool in modern asymmetric synthesis. Its ready availability in both enantiomeric forms, ((+)-diethyl L-tartrate and (-)-diethyl D-tartrate), coupled with its remarkable stereochemical control, has established it as a cornerstone chiral building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the properties, key applications, and detailed experimental protocols associated with **diethyl tartrate**, with a particular focus on its pivotal role in the Sharpless asymmetric epoxidation and the synthesis of natural products.

Physicochemical Properties of Diethyl Tartrate Isomers

Diethyl tartrate is a colorless liquid with physical and chemical properties that are crucial for its application in synthesis. The properties of its common stereoisomers are summarized below for easy comparison.



Property	(+)-Diethyl L-tartrate	(-)-Diethyl D-tartrate
CAS Number	87-91-2	13811-71-7
Molecular Formula	C8H14O6	C8H14O6
Molecular Weight	206.19 g/mol	206.19 g/mol
Appearance	Colorless liquid	Colorless liquid
Density	1.204 g/mL at 25 °C	1.204 g/mL at 25 °C
Boiling Point	280 °C	280 °C
Melting Point	17 °C	17 °C
Optical Rotation	[α]20/D +8.5° (neat)	[α]20/D -8.5° (neat)
Refractive Index	n20/D 1.446	n20/D 1.447

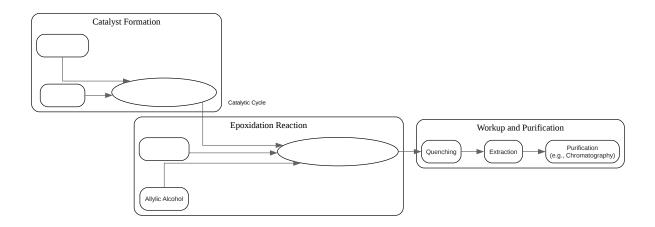
The Sharpless Asymmetric Epoxidation: A Landmark Reaction

The most prominent application of **diethyl tartrate** is in the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[1][2][3] The reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide and an enantiomer of **diethyl tartrate**, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][4] The choice of the **diethyl tartrate** enantiomer dictates the stereochemistry of the resulting epoxide with high predictability and typically excellent enantioselectivity (>90% ee).[3]

The remarkable stereocontrol of the Sharpless epoxidation stems from the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom to one face of the double bond of the allylic alcohol. The generally accepted mnemonic for predicting the stereochemical outcome is as follows: when viewing the allylic alcohol with the hydroxyl group at the bottom right, (+)-diethyl L-tartrate directs epoxidation to the top face, while (-)-diethyl D-tartrate directs it to the bottom face.



Logical Workflow for the Sharpless Asymmetric Epoxidation



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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

The following is a detailed protocol for the Sharpless asymmetric epoxidation of (E)-2-hexen-1-ol, adapted from Organic Syntheses.[5]

Materials:

• Methylene chloride (CH2Cl2), anhydrous



- Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
- (+)-Diethyl L-tartrate or (-)-Diethyl D-tartrate
- (E)-2-Hexen-1-ol
- tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous solution)
- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
- · Tartaric acid
- Sodium hydroxide (NaOH)
- Brine (saturated NaCl solution)
- Diethyl ether (Et₂O)
- Sodium sulfate (Na₂SO₄), anhydrous
- 4Å Molecular Sieves, powdered

Procedure:

- Reaction Setup: A 1-L, single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with 10.0 g of powdered 4Å molecular sieves. The flask is oven-dried overnight at 160 °C and allowed to cool to room temperature under a nitrogen atmosphere.
- Addition of Reagents: To the flask is added 500 mL of anhydrous methylene chloride. The suspension is cooled to -20 °C in a dry ice/acetone bath. While stirring, 2.38 mL (7.98 mmol) of titanium(IV) isopropoxide is added, followed by 2.01 mL (9.58 mmol) of (+)-diethyl L-tartrate. The mixture is stirred for 5-10 minutes.
- Substrate Addition: (E)-2-Hexen-1-ol (2.00 g, 19.97 mmol) is then added to the reaction mixture.
- Initiation of Epoxidation: A solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 7.3 mL,
 40 mmol) is added dropwise to the cooled, stirring mixture. The reaction is maintained at -20



°C and monitored by thin-layer chromatography (TLC).

- Workup: Upon completion, the reaction is quenched by the addition of a freshly prepared aqueous solution of ferrous sulfate heptahydrate (16.6 g in 50 mL of water) and tartaric acid (6.0 g in 50 mL of water). The mixture is stirred vigorously for 30 minutes, allowing it to warm to room temperature. The layers are separated, and the aqueous layer is extracted with methylene chloride (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude epoxy alcohol is purified by flash column chromatography on silica gel to afford the desired product.

Diethyl Tartrate in the Synthesis of Natural Products and Bioactive Molecules

The chiral epoxides generated via the Sharpless epoxidation are versatile intermediates that can be converted into a wide array of functional groups, making **diethyl tartrate** a key starting material in the total synthesis of numerous natural products and pharmaceuticals.

Synthesis of (+)-Altholactone

(+)-Altholactone, a styryl-lactone with cytotoxic properties, has been synthesized enantioselectively starting from diethyl L-tartrate.[1] The synthesis involves the conversion of diethyl L-tartrate into an L-threitol derivative, which establishes two of the stereogenic centers. The remaining two stereocenters are introduced with high stereoselectivity through a hydroboration-oxidation sequence.

Synthesis of (+)-Monomorine I

(+)-Monomorine I is an indolizidine alkaloid that acts as a trail pheromone for the Pharaoh ant. [2] Its synthesis has been achieved using a strategy that employs a Sharpless asymmetric epoxidation of an allylic alcohol, derived from a multi-step sequence, to install the key stereochemistry. The resulting chiral epoxide is then elaborated through a series of transformations to construct the bicyclic core of the natural product.

Synthesis of (-)-Aspicilin

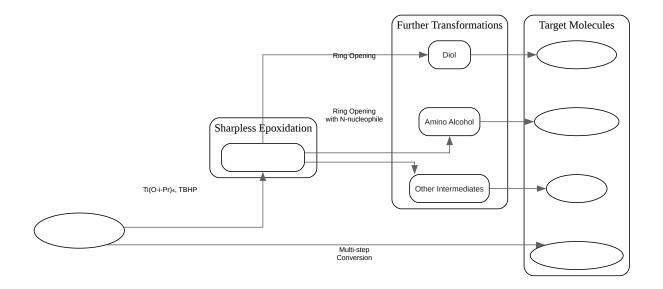


(-)-Aspicilin is a macrolide antibiotic. While some syntheses of aspicilin have utilized other methods, the Sharpless asymmetric dihydroxylation (a related reaction often employing ligands derived from **diethyl tartrate**) has been a key strategy in some approaches to introduce the multiple stereocenters present in the molecule.[6]

Synthesis of Chiral Crown Ethers

Diethyl tartrate serves as a readily available chiral precursor for the synthesis of chiral crown ethers. These macrocyclic polyethers are valuable as phase-transfer catalysts and for enantiomeric recognition. The synthesis typically involves converting **diethyl tartrate** into a chiral diol, which is then incorporated into the macrocyclic framework.

Synthetic Strategy Overview using Diethyl Tartrate



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Caption: A generalized synthetic strategy employing **diethyl tartrate**.



Conclusion

Diethyl tartrate is a powerful and versatile chiral building block in asymmetric synthesis. Its central role in the Sharpless asymmetric epoxidation has revolutionized the synthesis of enantiomerically pure compounds, particularly in the fields of natural product synthesis and drug development. The predictability and high stereoselectivity of reactions involving **diethyl tartrate**, combined with its commercial availability, ensure its continued importance as a fundamental tool for chemists striving to control stereochemistry in complex molecular architectures. This guide has provided an overview of its properties, key applications, and detailed experimental protocols to aid researchers in harnessing the full potential of this remarkable chiral auxiliary.

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